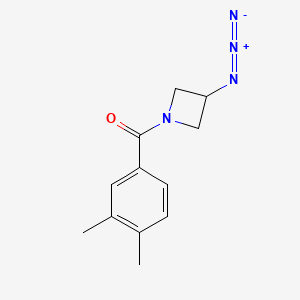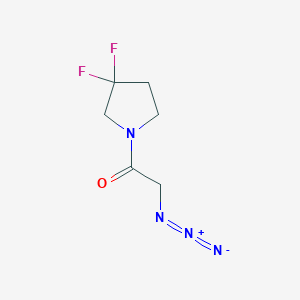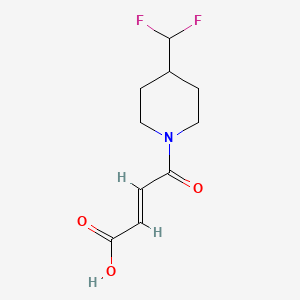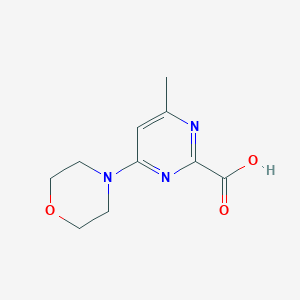
Acide 4-méthyl-6-morpholinopyrimidine-2-carboxylique
Vue d'ensemble
Description
4-Methyl-6-morpholinopyrimidine-2-carboxylic acid is a chemical compound belonging to the pyrimidine family, which are heterocyclic aromatic organic compounds similar to pyridine and benzene This compound features a pyrimidine ring substituted with a methyl group at the 4-position and a morpholine group at the 6-position, along with a carboxylic acid group at the 2-position
Applications De Recherche Scientifique
4-Methyl-6-morpholinopyrimidine-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used as a probe in biological studies to understand cellular processes and molecular interactions.
Medicine: It has potential therapeutic applications, such as in the development of antiviral, anticancer, and anti-inflammatory drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
Target of Action
The primary target of 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid is the mammalian target of rapamycin (mTOR). mTOR is a protein that regulates cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .
Mode of Action
4-Methyl-6-morpholinopyrimidine-2-carboxylic acid interacts with its target, mTOR, by binding to the ATP binding pocket of the protein. This interaction inhibits the function of mTOR, leading to changes in the cellular processes that mTOR regulates .
Biochemical Pathways
The inhibition of mTOR by 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid affects several biochemical pathways. Most notably, it leads to the generation of reactive oxygen species (ROS) and the induction of cellular apoptosis. This is evidenced by an increase in hypodiploid (subG1) population, early apoptotic cell population, caspase-3/7 activity, loss of mitochondrial membrane potential and degradation of nuclear DNA .
Result of Action
The result of the action of 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid is the prevention of cancer cell proliferation. By inducing apoptosis, or programmed cell death, this compound can effectively stop the growth of cancer cells .
Analyse Biochimique
Biochemical Properties
4-Methyl-6-morpholinopyrimidine-2-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of cancer cell proliferation. This compound interacts with several enzymes and proteins, including the mammalian target of rapamycin (mTOR). Molecular docking studies have shown that 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid binds to the ATP binding pocket of mTOR, thereby inhibiting its activity . This interaction leads to the generation of reactive oxygen species (ROS) and subsequent induction of cellular apoptosis. The compound also affects the mitochondrial membrane potential and induces the degradation of nuclear DNA, further contributing to its antiproliferative effects .
Cellular Effects
The effects of 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid on various types of cells and cellular processes are profound. In cancer cell lines such as HeLa (cervix), NCI-H460 (lung), MCF-7 (breast), HepG2 (liver), and IMR-32 (brain), this compound exhibits potent anticancer activity in a dose-dependent manner . The compound influences cell function by inducing apoptosis through the generation of reactive oxygen species and activation of caspase-3/7. Additionally, 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid impacts cell signaling pathways, gene expression, and cellular metabolism, leading to an increase in the hypodiploid (subG1) population and early apoptotic cell population .
Molecular Mechanism
The molecular mechanism of action of 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid involves several key processes. The compound exerts its effects by binding to the ATP binding pocket of the mammalian target of rapamycin, thereby inhibiting its activity . This inhibition leads to the generation of reactive oxygen species, which in turn induces cellular apoptosis. The compound also affects the mitochondrial membrane potential, leading to the loss of mitochondrial function and degradation of nuclear DNA . Additionally, 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid influences gene expression by activating caspase-3/7 and other apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, allowing for sustained antiproliferative activity over extended periods . Prolonged exposure to 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid may lead to changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound exhibits potent antiproliferative activity with minimal toxic effects . At higher doses, the compound may induce toxic or adverse effects, including oxidative stress and cellular apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is most effective without causing significant toxicity .
Metabolic Pathways
4-Methyl-6-morpholinopyrimidine-2-carboxylic acid is involved in several metabolic pathways, particularly those related to cancer cell metabolism. The compound interacts with enzymes and cofactors involved in the generation of reactive oxygen species and the induction of apoptosis . Additionally, 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid affects metabolic flux and metabolite levels, leading to changes in cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid within cells and tissues are influenced by several factors, including its interactions with transporters and binding proteins . The compound is transported across cellular membranes and accumulates in specific cellular compartments, where it exerts its antiproliferative effects . Additionally, the localization and accumulation of 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid are influenced by its interactions with specific transporters and binding proteins .
Subcellular Localization
The subcellular localization of 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules . Targeting signals and post-translational modifications may influence the localization of 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid, directing it to areas where it can exert its antiproliferative effects most effectively .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid typically involves the following steps:
Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and an amidine derivative.
Introduction of Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the pyrimidine ring is replaced by morpholine.
Carboxylation: The carboxylic acid group at the 2-position is introduced through a carboxylation reaction, often using reagents like carbon dioxide under high pressure and temperature.
Industrial Production Methods: In an industrial setting, the synthesis of 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid may involve continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of catalysts and green chemistry principles can also be employed to make the process more efficient and environmentally friendly.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyl-6-morpholinopyrimidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding amide or nitrile derivatives.
Reduction: Reduction reactions can reduce the carboxylic acid group to an alcohol or amine.
Substitution: Nucleophilic substitution reactions can replace functional groups on the pyrimidine ring with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are often used.
Substitution: Nucleophiles like amines, alcohols, and halides can be used, with reaction conditions varying based on the specific reagents.
Major Products Formed:
Oxidation Products: Amides, nitriles, and carboxylic acids.
Reduction Products: Alcohols, amines, and hydrocarbons.
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Comparaison Avec Des Composés Similaires
2-Pyridinecarboxylic acid
2-Chloro-6-methylpyridine-4-carboxylic acid
6-Methyl-2-pyridinecarboxylic acid
4-Methyl-2-pyrimidinamine
Propriétés
IUPAC Name |
4-methyl-6-morpholin-4-ylpyrimidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-7-6-8(12-9(11-7)10(14)15)13-2-4-16-5-3-13/h6H,2-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGHXWGQAARMDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



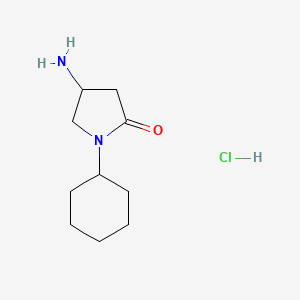
![potassium {1-[(tert-butoxy)carbonyl]pyrrolidin-3-yl}trifluoroboranuide](/img/structure/B1489181.png)
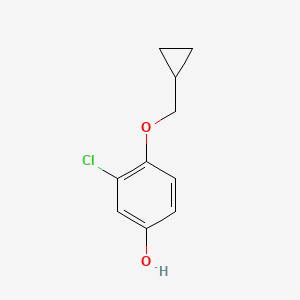
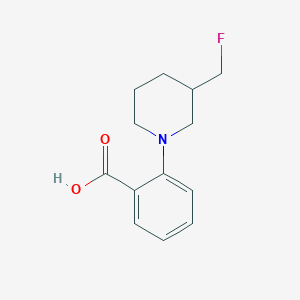
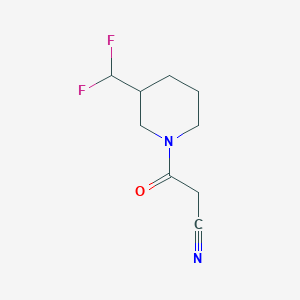

![3-Amino-1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)propan-1-one](/img/structure/B1489191.png)

